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Get Quote

Technical Clarification: Salt Form vs. Free Base
Critical Note on Chemical Identity: The user query specifies "(R)-tetrahydrofuran-3-ol
hydrochloride." It is critical to distinguish between two common pharmaceutical intermediates

to ensure experimental safety and success:

(R)-Tetrahydrofuran-3-ol (CAS: 86087-24-3): A chiral alcohol, typically a liquid at room

temperature.[1][2][3] It does not form a stable, isolable hydrochloride salt under standard

conditions (oxonium salts are highly acidic and unstable).[3][4]

(R)-3-Aminotetrahydrofuran Hydrochloride (CAS: 1165835-73-1): A chiral amine salt, which

is a stable solid.[1][2][3]

Scope of this Guide: Based on the "ol" nomenclature, this guide focuses on the alcohol

derivative, (R)-Tetrahydrofuran-3-ol, which is the critical chiral building block for the synthesis of

gliflozin-class drugs (e.g., Empagliflozin).[1][3] The "hydrochloride" reference is treated here as
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a likely nomenclature conflation with the amine or a reference to transient activation in acidic

media.[2][3][4]

Module 1: Executive Summary & Critical Quality
Attributes (CQAs)
(R)-Tetrahydrofuran-3-ol is a high-value chiral synthon used primarily to introduce the

tetrahydrofuran-3-yloxy moiety into Active Pharmaceutical Ingredients (APIs).[1][2][3] Its

primary industrial application is the synthesis of Empagliflozin (Jardiance®), where it serves as

the precursor to the (S)-configured ether linkage via stereochemical inversion.[1][3]

Table 1: Chemical Profile and Specification Limits
Attribute Specification Rationale for Synthesis

Appearance Colorless to pale yellow liquid

Color indicates

oxidation/polymerization

status.[1][2][3]

Chiral Purity (ee) > 99.5%

Critical. Enantiomeric

impurities lead to difficult-to-

separate API diastereomers

(e.g., R-isomer impurity in

Empagliflozin).[1][2][3]

Water Content (KF) < 0.1% w/w

Strict Control Required. Water

competes as a nucleophile in

Mitsunobu reactions and

hydrolyzes sulfonyl chlorides.

[3]

Peroxide Content < 10 ppm

THF rings are prone to auto-

oxidation.[1][2][3] Peroxides

pose explosion hazards and

degrade sensitive APIs.[2][4]

Purity (GC) > 98.0%

Impurities (e.g., dihydrofuran)

can participate in side

reactions.[3]
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Module 2: Primary Application – Synthesis of
Empagliflozin[1][3][4][5]
The synthesis of Empagliflozin (an SGLT2 inhibitor) hinges on the formation of a chiral ether

bond.[1][3] The final drug molecule possesses an (S)-tetrahydrofuran-3-yloxy configuration.[1]

[2][3][5][6][7]

The Stereochemical Paradox
To obtain the (S)-ether found in the drug, chemists must start with the (R)-alcohol.[1][3] This is

because the most efficient coupling reactions (Mitsunobu or Sulfonate Displacement) proceed

via an SN2 mechanism, resulting in a Walden inversion of the chiral center.[3][4]

Workflow Visualization
The following diagram illustrates the stereochemical logic and reaction pathways.

(R)-Tetrahydrofuran-3-ol
(Starting Material)

Route A: Mitsunobu Coupling
(PPh3, DIAD, Phenol) Direct Coupling

(R)-Sulfonate Intermediate
(Mesylate/Tosylate)

 Activation (Retention)
(S)-Ether Product

(Empagliflozin Precursor)

 Inversion (R -> S)

Route B: S_N2 Displacement
(Phenol, Base)

 Base-mediated
 Inversion (R -> S)

(S)-Tetrahydrofuran-3-ol
(Wrong Isomer)

(R)-Ether Impurity
(Undesired)

 Mitsunobu (S -> R)

Click to download full resolution via product page

Caption: Stereochemical inversion pathways converting (R)-Tetrahydrofuran-3-ol to the

bioactive (S)-Ether moiety via Mitsunobu or Sulfonate displacement.[1][2][3]

Module 3: Detailed Experimental Protocols
Protocol A: Mitsunobu Coupling (Direct Inversion)
This is the preferred route for small-to-mid-scale synthesis due to its "one-pot" efficiency,

converting the (R)-alcohol directly to the (S)-ether.[1][2][3]
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Reagents:

Substrate: Phenolic precursor of Empagliflozin (1.0 eq)[1][3]

Reagent: (R)-Tetrahydrofuran-3-ol (1.2 eq)[1][2][3]

Phosphine: Triphenylphosphine (PPh3) (1.5 eq)[1][3]

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[1][3]

Solvent: Anhydrous THF or Toluene (10-15 volumes)

Step-by-Step Methodology:

Preparation: Charge the reactor with the Phenolic precursor, PPh3, and (R)-Tetrahydrofuran-

3-ol in anhydrous THF under nitrogen atmosphere.

Cooling: Cool the mixture to 0°C to 5°C. Temperature control is vital to prevent side reactions

(e.g., alkylation of the hydrazine byproduct).[3][4]

Addition: Add DIAD dropwise over 60 minutes.

Expert Insight: The reaction is exothermic.[2][3][4][8] Maintain internal temperature <10°C.

The solution will turn yellow/orange.[2][3][4][8]

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours.

Monitoring: Monitor by HPLC. The disappearance of the phenol is the primary endpoint.[2][3]

[4]

Workup: Quench with water. Remove solvent.[2][4][8] The major byproduct is

triphenylphosphine oxide (TPPO), which can be difficult to remove.[3][4]

Purification Strategy: Trituration with cold ether/hexanes often precipitates TPPO.[2][4]

Alternatively, use polymer-supported phosphines for easier filtration.[1][2][3][4]
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Protocol B: Sulfonylation & Displacement (Scale-Up
Route)
For larger scales, avoiding the atom-poor Mitsunobu reagents (PPh3/DIAD) is often desirable.

[1][2][3] This two-step route isolates the activated sulfonate.[1][2][3]

Step 1: Synthesis of (R)-Tetrahydrofuran-3-yl Methanesulfonate

Dissolve (R)-Tetrahydrofuran-3-ol (1.0 eq) and Triethylamine (1.5 eq) in DCM at 0°C.

Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining Temp < 10°C.

Stir 2 hours. Quench with water, separate organic layer, dry, and concentrate.[3][4][9]

Result: The stereochemistry is retained (remains R) because the C-O bond is not broken.[3]

Step 2: SN2 Displacement

Dissolve the Phenolic precursor (1.0 eq) and Cesium Carbonate (Cs2CO3) or K2CO3 (2.0

eq) in DMF or Acetonitrile.

Add the (R)-Mesylate from Step 1.[2]

Heat to 60–80°C. High temperature is required to overcome the steric hindrance of the

secondary carbon.[2][3][4]

Result: The nucleophilic attack by the phenoxide inverts the center, yielding the (S)-Ether.[1]

[3]

Module 4: Handling, Stability, and
Troubleshooting[3][4]
Peroxide Formation (Safety Critical)
Like all ethers, (R)-tetrahydrofuran-3-ol can form explosive peroxides upon exposure to air and

light.[1][2][3]
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Test Protocol: Use standard starch-iodide paper or peroxide test strips prior to any distillation

or heating.[1][2][3]

Mitigation: Store under Argon/Nitrogen. Commercial supplies are often stabilized with BHT

(Butylated hydroxytoluene).[2] If BHT is present, ensure it does not interfere with the

Mitsunobu mechanism (rare, but possible).[3][4]

Hygroscopicity
The hydroxyl group makes the compound hygroscopic.[2][3][4]

Impact: Water destroys the Mitsunobu betaine intermediate, halting the reaction.[2][3][4]

Corrective Action: If KF > 0.1%, dry the reagent over activated 3Å molecular sieves for 24

hours before use. Do not rely on azeotropic distillation alone as the boiling point (181°C) is

high.[2][3]

Racemization Risks
While the alcohol itself is configurationally stable, racemization can occur under strongly acidic

conditions at high temperatures (via an oxonium/carbocation mechanism).[3][4]

Guideline: Avoid heating the alcohol above 100°C in the presence of strong Lewis or

Brønsted acids.
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Available at: [https://www.benchchem.com/product/b13727360/docs#advanced-application-
note-utilization-of-r-tetrahydrofuran-3-ol-in-asymmetric-api-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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